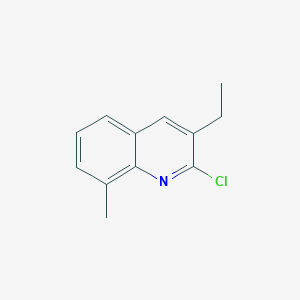

2-Chloro-3-ethyl-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethyl-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYOLSCCWFXYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594433 | |

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917750-56-2 | |

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-ethyl-8-methylquinoline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-3-ethyl-8-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described methodology leverages the Vilsmeier-Haack reaction for the core quinoline synthesis, followed by a strategic reduction to achieve the desired 3-ethyl substitution. This document offers a detailed, step-by-step protocol for each synthetic transformation, underpinned by a thorough discussion of the mechanistic rationale and experimental considerations. Furthermore, a complete guide to the characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on analogous structures found in the literature. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The quinoline moiety is particularly prevalent in a wide range of biologically active molecules, exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound presents a versatile platform for further chemical modification, making it a valuable building block in drug discovery and development programs. The strategic placement of the chloro, ethyl, and methyl groups allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the readily available starting material, 2-methylaniline (o-toluidine). The overall synthetic strategy is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(2-methylphenyl)acetamide

The initial step involves the protection of the amino group of 2-methylaniline via acetylation. This is a crucial step as it provides the necessary substrate for the subsequent Vilsmeier-Haack cyclization.

Protocol:

-

In a well-ventilated fume hood, dissolve 2-methylaniline (1.0 eq) in glacial acetic acid (3.0 eq).

-

To this solution, add acetic anhydride (1.2 eq) dropwise with constant stirring.

-

Heat the reaction mixture to reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(2-methylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-8-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2] In this case, N-(2-methylphenyl)acetamide undergoes an intramolecular cyclization in the presence of the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield the 2-chloro-3-formylquinoline scaffold.[3][4][5]

Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (5.0 eq) and cool to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, add N-(2-methylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the crude product by vacuum filtration, wash with water, and dry.

-

Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.

Step 3: Wolff-Kishner Reduction to this compound

The final step involves the reduction of the formyl group at the 3-position to an ethyl group. The Wolff-Kishner reduction is a suitable method for this transformation as it is effective for the deoxygenation of aldehydes and ketones under basic conditions, which is compatible with the chloro-substituted quinoline ring.[6][7]

Protocol:

-

To a round-bottom flask, add 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 eq), hydrazine hydrate (10.0 eq), and diethylene glycol as the solvent.

-

Add potassium hydroxide pellets (5.0 eq) to the mixture.

-

Heat the reaction mixture to 120-130 °C for 2 hours.

-

After the initial heating, increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 4 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data based on the characterization of structurally similar compounds.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the ethyl group, and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.1 | s | - |

| H-5 | ~7.8 | d | ~8.0 |

| H-6 | ~7.4 | t | ~7.6 |

| H-7 | ~7.6 | d | ~7.2 |

| -CH₂- (ethyl) | ~2.9 | q | ~7.5 |

| -CH₃ (methyl) | ~2.6 | s | - |

| -CH₃ (ethyl) | ~1.3 | t | ~7.5 |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~140 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~126 |

| C-7 | ~130 |

| C-8 | ~136 |

| C-8a | ~147 |

| -CH₂- (ethyl) | ~25 |

| -CH₃ (methyl) | ~18 |

| -CH₃ (ethyl) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 2980-2850 |

| C=C (aromatic) | 1600-1450 |

| C-Cl | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

-

Predicted Molecular Ion (M⁺): m/z = 205.07

-

Predicted M+2 Peak: m/z = 207.07

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is crucial for determining the purity of the final compound. A reverse-phase HPLC method would be suitable for this analysis.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Safety Considerations

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described protocols, based on established chemical transformations, provide a clear pathway for researchers to access this valuable heterocyclic scaffold. The detailed characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. The versatility of the this compound core makes it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

-

Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]

-

Jones, G. (2004). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 63, 1-235. [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

PubChem. 2-Chloro-3-methylquinoline. [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

National Institute of Standards and Technology. Quinoline, 3-ethyl-. [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6436-6473. [Link]

Sources

- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. Clemmensen Reduction | Pharmaguideline [pharmaguideline.com]

- 4. ias.ac.in [ias.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-8-methylquinoline

Foreword: Navigating the Landscape of a Novel Quinoline Derivative

For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of any successful campaign. This guide is dedicated to a thorough exploration of 2-Chloro-3-ethyl-8-methylquinoline , a substituted quinoline of significant interest. It is crucial to note that, as of the date of this publication, specific experimental data for this exact molecule is not prevalent in publicly accessible literature. Consequently, this document adopts a predictive and comparative approach, leveraging robust data from structurally similar analogs to forecast the properties and behaviors of the title compound. Our analysis is grounded in established principles of medicinal chemistry and structure-property relationships to provide a reliable and insightful resource for scientists in the field.

Molecular Structure and Inherent Chemical Features

The foundational step in characterizing any compound is a detailed analysis of its structure. This compound belongs to the quinoline family, a heterocyclic aromatic scaffold renowned for its prevalence in pharmaceuticals and bioactive natural products[1][2]. The specific substitutions on the quinoline core—a chloro group at position 2, an ethyl group at position 3, and a methyl group at position 8—impart a unique electronic and steric profile that dictates its interactions and properties.

The chlorine atom at the C2 position is a key feature. As an electron-withdrawing group, it significantly influences the electron density of the pyridine ring, impacting its basicity and reactivity. The ethyl group at C3 and the methyl group at C8 are alkyl substituents that contribute to the molecule's lipophilicity and steric bulk. The relative positions of these groups are critical in determining the molecule's overall shape, polarity, and potential for intermolecular interactions.

To visualize these relationships, the structures of the target compound and its close analogs are presented below.

Caption: Plausible synthetic pathway for this compound.

Predicted Spectral Properties: A Guide for Characterization

For any novel compound, spectral analysis is indispensable for structural confirmation. Based on the known spectral data of its analogs, we can predict the key features in the NMR, IR, and Mass spectra of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the downfield region (δ 7.0-9.0 ppm). The methyl group at C8 will likely appear as a singlet around δ 2.5-2.8 ppm. The ethyl group at C3 will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with coupling between them.

-

¹³C NMR: The spectrum will display 12 distinct carbon signals. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm). The C2 carbon bearing the chlorine atom will be significantly downfield. The signals for the ethyl and methyl carbons will appear in the upfield aliphatic region. Detailed 2D NMR experiments like COSY and HSQC would be essential for unambiguous assignment of all proton and carbon signals.[3]

B. Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by absorptions corresponding to the aromatic quinoline core. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

C. Mass Spectrometry (MS):

The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z corresponding to the molecular weight of ~205.68. A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with an (M+2)⁺ peak at approximately one-third the intensity of the molecular ion peak.[3] Fragmentation patterns would likely involve the loss of the ethyl group and potentially the chlorine atom.

Applications and Future Directions

Substituted quinolines are a cornerstone of medicinal chemistry, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4] The unique substitution pattern of this compound makes it a promising candidate for further investigation in drug discovery programs. The chloro group can serve as a handle for further functionalization via nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for biological screening.[5]

Future research should focus on the definitive synthesis and experimental characterization of this compound. Once a pure sample is obtained, a full suite of physicochemical and spectroscopic analyses should be performed to validate the predictions made in this guide. Subsequently, the compound should be evaluated in various biological assays to explore its therapeutic potential.

References

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018).

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-8-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic applications of 2-chloromethylquinoline-3-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline. Retrieved from [Link]

- Rogóż, W., Maciążek-Jurczyk, M., & Kłys, A. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(23), 15201.

-

ChemBK. (n.d.). 2-Chloro-3-methylquinoline. Retrieved from [Link]

- Kumar, D. K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(6), 1071-1081.

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

LookChem. (n.d.). cas:73568-26-0| 2-chloro-8-methyl-3-quinoline carboxaldehyde. Retrieved from [Link]

- Chandrasekhar, S., et al. (2022). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Journal of Biomolecular Structure and Dynamics, 40(18), 8263-8277.

-

ResearchGate. (n.d.). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451.

- Sappia, M., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1184.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

Sources

2-Chloro-3-ethyl-8-methylquinoline CAS number 917750-56-2

An In-depth Technical Guide to 2-Chloro-3-ethyl-8-methylquinoline (CAS: 917750-56-2)

Foreword: A Prospective Analysis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for substituent placement, enabling fine-tuning of electronic, steric, and physicochemical properties to optimize biological activity. This guide focuses on a specific, yet sparsely documented derivative: This compound . Given the limited direct literature on this compound (CAS 917750-56-2), this document serves as a prospective technical guide. By leveraging established principles of quinoline chemistry and drawing parallels with closely related analogues, we will construct a robust framework detailing its probable synthesis, predicted properties, chemical reactivity, and potential as a valuable intermediate in drug discovery and materials science.

Molecular Profile and Physicochemical Properties

This compound is a halogenated, trisubstituted quinoline. The presence of the chloro group at the 2-position is of paramount synthetic importance, activating the molecule for a wide range of subsequent functionalizations. The ethyl group at the 3-position and the methyl group at the 8-position contribute to the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets.

Table 1: Estimated Physicochemical and Structural Data

| Property | Value | Source/Method |

|---|---|---|

| CAS Number | 917750-56-2 | Public Record |

| Molecular Formula | C₁₂H₁₂ClN | Calculated |

| Molecular Weight | 205.68 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Predicted LogP | ~4.2 | Estimation based on similar structures |

| Predicted Boiling Point | >300 °C | Extrapolation from related quinolines |

| Predicted Melting Point | Not readily available | Requires experimental data |

| Appearance | Likely a white to off-white solid | General property of similar compounds[4] |

Recommended Synthetic Pathway

While a direct, one-step synthesis for this compound is not prominently described, a logical and highly feasible two-stage pathway can be devised. This route begins with the well-established Vilsmeier-Haack reaction to construct the core 2-chloro-3-formylquinoline scaffold, followed by a classical reduction to convert the 3-formyl group to the target 3-ethyl group.

Stage 1: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-8-methylquinoline

The Vilsmeier-Haack reaction is a powerful and efficient method for the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[2][5] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then effects a cyclization and formylation of the acetanilide precursor.

Protocol 1: Synthesis of 2-Chloro-3-formyl-8-methylquinoline

-

Step 1: Preparation of the Precursor (N-(2-methylphenyl)acetamide).

-

In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1.0 eq), glacial acetic acid (2.0 eq), and acetic anhydride (1.1 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Pour the hot reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield N-(2-methylphenyl)acetamide.

-

-

Step 2: Vilsmeier-Haack Reaction.

-

In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, ~5 eq) to 0-5 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, ~4 eq) dropwise with stirring, maintaining the temperature below 10 °C. Allow the Vilsmeier reagent to form over 30 minutes.

-

Add the prepared N-(2-methylphenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C for 4-10 hours.[5] The presence of a methyl group on the ring necessitates a longer heating time compared to unsubstituted acetanilides.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the product precipitates completely.

-

Filter the crude solid, wash with water, and dry. Purify by recrystallization (e.g., from ethyl acetate) or column chromatography to obtain 2-chloro-3-formyl-8-methylquinoline.

-

Stage 2: Reduction of the Formyl Group

To convert the 3-formyl group to a 3-ethyl group, a deoxygenation reaction is required. The Wolff-Kishner reduction is ideal for this transformation as it operates under basic conditions, which are generally well-tolerated by the 2-chloroquinoline core. The Clemmensen reduction, which uses strong acid, is less suitable due to the risk of hydrolyzing the 2-chloro substituent.[7][8] The Huang-Minlon modification of the Wolff-Kishner reduction is particularly efficient.[9]

Protocol 2: Wolff-Kishner Reduction to this compound

-

In a round-bottom flask fitted with a distillation head and condenser, combine 2-chloro-3-formyl-8-methylquinoline (1.0 eq), hydrazine hydrate (85% solution, ~4-5 eq), and potassium hydroxide (KOH, ~4 eq) in a high-boiling solvent such as diethylene glycol.

-

Heat the mixture to reflux (approx. 130-140 °C) for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

After hydrazone formation, increase the temperature to allow for the distillation of water and excess hydrazine hydrate.[9][10]

-

Once the water is removed, the internal temperature will rise to ~190-200 °C. Maintain this temperature for 3-5 hours to drive the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Key synthetic transformations of this compound.

Potential Applications in Research and Development

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications. [3][11][12]this compound represents a valuable starting point for the development of novel therapeutic agents.

-

Drug Discovery Intermediate: Its primary value lies in its role as a versatile chemical intermediate. The reactivity of the 2-chloro group allows for the rapid generation of a diverse library of quinoline analogues via parallel synthesis. These libraries can then be screened against a wide array of biological targets to identify new hit compounds.

-

Modulation of Physicochemical Properties: The ethyl and methyl groups provide a lipophilic character to the molecule. By replacing the 2-chloro group with various polar or non-polar functionalities, researchers can systematically modulate properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing drug-like characteristics.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The 2-aminoquinoline scaffold, accessible from the title compound, is a common motif in this class of drugs. The 3-ethyl and 8-methyl groups can serve to probe specific pockets within an enzyme's active site, potentially enhancing potency and selectivity.

Safety and Handling

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for toxic and irritant chemicals should be observed. [13]Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound, while not extensively characterized in public literature, stands as a molecule of significant synthetic potential. Based on established chemical precedent, its synthesis is readily achievable through a robust Vilsmeier-Haack/Wolff-Kishner sequence. Its true value is realized in its capacity as a versatile building block. The reactive 2-chloro position provides a gateway for extensive functionalization through both nucleophilic substitution and modern cross-coupling methodologies. For researchers in drug discovery and materials science, this compound offers a strategic entry point for the exploration of novel, substituted quinoline derivatives with tailored biological and physical properties.

References

-

Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. Accessed January 17, 2026. [Link]

-

Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters - ACS Publications. Published March 12, 2021. [Link]

-

Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Connect. Published September 14, 2021. [Link]

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry - ACS Publications. Accessed January 17, 2026. [Link]

-

Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Published February 17, 2021. [Link]

-

3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Institutes of Health. Accessed January 17, 2026. [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Published October 16, 2016. [Link]

-

A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Accessed January 17, 2026. [Link]

-

Clemmensen Reduction. SlideShare. Accessed January 17, 2026. [Link]

-

Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Accessed January 17, 2026. [Link]

-

Wolff Kishner Reduction. Pharmaguideline. Accessed January 17, 2026. [Link]

-

Clemmensen reduction. Wikipedia. Accessed January 17, 2026. [Link]

-

The Wolff-Kishner Reduction. Organic Reactions. Accessed January 17, 2026. [Link]

-

Clemmensen Reduction. Pharmaguideline. Accessed January 17, 2026. [Link]

-

Clemmensen Reduction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Accessed January 17, 2026. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Published February 23, 2018. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Published August 27, 2018. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Accessed January 17, 2026. [Link]

-

Wolff–Kishner reduction. Wikipedia. Accessed January 17, 2026. [Link]

- Process for the preparation of chlorinated quinolines.

-

Synthesis of 3-ethyl-8-hydroxyquinoline. PrepChem.com. Accessed January 17, 2026. [Link]

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. Accessed January 17, 2026. [Link]

-

2-Chloro-3-quinolinecarboxaldehyde. PubChem - National Institutes of Health. Accessed January 17, 2026. [Link]

-

An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. ResearchGate. Published April 2021. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central - National Institutes of Health. Accessed January 17, 2026. [Link]

-

2-Chloroquinoline. PubChem - National Institutes of Health. Accessed January 17, 2026. [Link]

-

Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. MDPI. Published January 4, 2022. [Link]

-

Synthesis of ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes for potential application in liquid crystal displays. PubMed - National Institutes of Health. Accessed January 17, 2026. [Link]

-

Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Accessed January 17, 2026. [Link]

-

A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Published March 20, 2015. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. chemijournal.com [chemijournal.com]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. Clemmensen Reduction [organic-chemistry.org]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. mdpi.com [mdpi.com]

Spectral analysis of 2-Chloro-3-ethyl-8-methylquinoline

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-3-ethyl-8-methylquinoline

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of this compound. Tailored for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of spectral data acquisition and interpretation. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the causality behind experimental choices, presents self-validating protocols, and offers expert interpretation of predicted spectral data, grounded in authoritative references.

Introduction: The Quinoline Scaffold and the Subject Molecule

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The specific substitution pattern of this compound (C₁₂H₁₂ClN, Molecular Weight: 205.68 g/mol ) presents a unique analytical challenge. The chloro-substituent at the 2-position, an electron-withdrawing group, and the alkyl groups (ethyl and methyl) at the 3- and 8-positions, which are electron-donating, create a distinct electronic environment that profoundly influences its spectroscopic signature. Accurate and unambiguous characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This guide provides the analytical framework for achieving that certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert and its signal appears outside the typical range for organic protons, preventing spectral overlap.

Predicted ¹H NMR Spectrum: The structure suggests seven distinct proton environments. The substituents' electronic effects (electron-donating alkyl, electron-withdrawing chloro) and steric hindrance will dictate the chemical shifts.

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Justification |

| H4 | ~8.0 - 8.2 | Singlet (s) | - | 1H | Deshielded by the adjacent nitrogen and chloro group. No adjacent protons for coupling. |

| H5 | ~7.7 - 7.9 | Doublet (d) | J ≈ 8.0 | 1H | Aromatic proton ortho to the ring fusion, coupled to H6. |

| H7 | ~7.6 - 7.8 | Doublet (d) | J ≈ 7.5 | 1H | Aromatic proton ortho to the methyl group, coupled to H6. |

| H6 | ~7.4 - 7.6 | Triplet (t) | J ≈ 7.8 | 1H | Coupled to both H5 and H7. |

| Ethyl -CH₂- | ~2.8 - 3.0 | Quartet (q) | J ≈ 7.5 | 2H | Methylene protons adjacent to the aromatic ring and coupled to the methyl group. |

| Methyl (C8) | ~2.6 - 2.8 | Singlet (s) | - | 3H | Aromatic methyl group, deshielded compared to a typical alkyl methyl. |

| Ethyl -CH₃ | ~1.3 - 1.5 | Triplet (t) | J ≈ 7.5 | 3H | Terminal methyl protons coupled to the adjacent methylene group. |

Experimental Protocol (¹H NMR)

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. The deuterium signal from CDCl₃ is used for the field-frequency lock.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibration & Integration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

Carbon-¹³ ({¹³C}) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Standard acquisition is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum. The chemical shifts are highly sensitive to the carbon's electronic environment. The number of observed signals provides a direct count of non-equivalent carbons, acting as a crucial self-validation check against the proposed structure.

Predicted ¹³C NMR Spectrum: The molecule has 12 carbon atoms, all of which are chemically non-equivalent, and thus 12 distinct signals are expected.

| Assignment | Predicted Shift (δ, ppm) | Justification |

| C2 | ~150 - 152 | Carbon bearing the chloro group and adjacent to nitrogen; highly deshielded. |

| C8a | ~146 - 148 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| C4 | ~138 - 140 | Aromatic CH carbon, deshielded by nitrogen. |

| C7 | ~135 - 137 | Aromatic CH carbon. |

| C8 | ~133 - 135 | Quaternary carbon bearing the methyl group. |

| C4a | ~128 - 130 | Quaternary carbon at the ring junction. |

| C5 | ~126 - 128 | Aromatic CH carbon. |

| C6 | ~125 - 127 | Aromatic CH carbon. |

| C3 | ~124 - 126 | Quaternary carbon bearing the ethyl group. |

| Ethyl -CH₂- | ~24 - 26 | Aliphatic methylene carbon. |

| C8 -CH₃ | ~18 - 20 | Aromatic methyl carbon. |

| Ethyl -CH₃ | ~14 - 16 | Aliphatic methyl carbon. |

Experimental Protocol ({¹³C} NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on the same spectrometer.

-

Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically necessary to ensure all carbon signals, especially quaternary ones, are observed.

-

Processing & Calibration: Process the data similarly to the ¹H spectrum. Calibrate using the CDCl₃ solvent peak, which appears as a triplet centered at ~77.16 ppm.

[1]***

Mass Spectrometry (MS): The Molecular Weight and Formula

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high resolution instruments, the molecular formula. Electron Ionization (EI) is a robust choice for this analysis; it's a hard ionization technique that causes fragmentation, yielding a "fingerprint" that can further confirm the structure. The most critical diagnostic feature will be the isotopic pattern of chlorine.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one chlorine atom, this will appear as two peaks:

-

M⁺ at m/z 205 , corresponding to the isotope ³⁵Cl.

-

[M+2]⁺ at m/z 207 , corresponding to the isotope ³⁷Cl.

-

-

Isotopic Ratio: The relative intensity of the M⁺ to [M+2]⁺ peaks will be approximately 3:1, which is characteristic of a molecule containing a single chlorine atom. T[2]his is a powerful self-validating feature.

-

Key Fragments: Fragmentation is expected via the loss of substituents.

-

m/z 190 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group (benzylic cleavage).

-

m/z 170 ([M-Cl]⁺): Loss of a chlorine radical.

-

m/z 176 ([M-C₂H₅]⁺): Loss of an ethyl radical.

-

Experimental Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source. The GC separates the sample from any impurities before it enters the MS.

-

GC Method: Use a standard capillary column (e.g., DB-5). Inject a small volume (1 µL) and use a temperature program (e.g., ramp from 100°C to 280°C) to ensure elution of the compound.

-

MS Acquisition: Set the MS to scan a mass range of m/z 40-400. The EI source energy is typically set to 70 eV.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.

Mass Spectrometry Workflow

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, aromatic ring stretches (C=C and C=N), and the C-Cl bond. An Attenuated Total Reflectance (ATR) accessory is often used as it requires minimal sample preparation.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds in the quinoline ring. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong | From the methyl and ethyl groups. |

| 1620 - 1580 | C=N stretch | Medium | Quinoline ring imine bond. |

| 1590 - 1450 | C=C stretch (aromatic) | Strong, multiple bands | Skeletal vibrations of the quinoline aromatic system. |

| ~1460 & ~1380 | C-H bend (aliphatic) | Medium | Bending vibrations from the alkyl groups. |

| 850 - 750 | C-H bend (aromatic, out-of-plane) | Strong | The pattern of these bands can sometimes hint at the substitution pattern. |

| 800 - 600 | C-Cl stretch | Strong | Characteristic absorption for an aryl chloride. |

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet or Nujol mull is needed.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 32 or 64 scans to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Label the major peaks and compare them against the predicted values and spectral databases for confirmation of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Causality: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline core is a strong chromophore. The position and intensity of absorption bands are sensitive to substituents and the solvent used. For instance, polar solvents can interact with the molecule's dipole moment, potentially causing a shift in the absorption maxima (solvatochromism). C[3]omparing spectra in solvents of different polarities, like hexane (non-polar) and methanol (polar), can provide insight into the nature of the electronic transitions.

Predicted UV-Vis Spectrum: Quinoline itself shows two main absorption bands. We expect similar features for this compound, with shifts due to the substituents.

-

π → π* transitions: Expect strong absorptions in the range of 220-280 nm .

-

n → π* transitions: A weaker, longer-wavelength absorption band may be observed around 300-330 nm , which is characteristic of the quinoline ring system.

[3][4]Experimental Protocol (UV-Vis)

-

Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or hexane). Serially dilute to a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 1 x 10⁻⁵ M range). 2[5]. Instrument Setup: Use a dual-beam spectrophotometer. Use a matched pair of quartz cuvettes.

-

Baseline Correction: Fill both cuvettes with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-500 nm).

-

Acquisition: Replace the sample cuvette with the prepared sample solution and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each band. If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion: A Unified Analytical Picture

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic convergence of data from multiple spectroscopic methods. NMR defines the precise carbon-hydrogen framework, MS confirms the molecular formula and the presence of chlorine, IR validates the functional groups, and UV-Vis characterizes the conjugated electronic system. The protocols and interpretations outlined in this guide establish a robust, self-validating workflow for the comprehensive analysis of this and related quinoline derivatives, ensuring the highest degree of scientific integrity for research and development applications.

References

-

Di Francesco, M. A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

-

Oliveira, E. F., et al. (2022). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. Available at: [Link]

-

Acar, Ç., et al. (2024). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available at: [Link]

-

Kumar, D. K., et al. (2010). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylquinoline. National Institutes of Health. Available at: [Link]

-

Patel, H., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]

-

Deohate, P. P. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

-

Hearn, J. M., et al. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Available at: [Link]

-

NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

Meth-Cohn, O. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Available at: [Link]

-

Fun, H.-K., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

-

Meléndez-Soto, F. J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E. Available at: [Link]

-

NIST. (n.d.). Quinoline, 8-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

Meléndez-Soto, F. J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines... IUCr. Available at: [Link]

-

PubChemLite. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2). Université du Luxembourg. Available at: [Link]

-

Wang, P., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Available at: [Link]

-

Al-Zahrani, L. A., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Fun, H.-K., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. docbrown.info. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-chloro-2-methylpropane. docbrown.info. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chloro-2-methylpropane. docbrown.info. Available at: [Link]

Sources

- 1. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Quinoline, 8-chloro- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biological Versatility of Novel Quinoline Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products, most notably the anti-malarial alkaloid quinine from Cinchona bark.[2][3] The synthetic tractability and diverse pharmacological activities of quinoline-based compounds have established them as "privileged structures" in drug discovery.[4][5] This versatility allows for a wide array of chemical modifications, leading to a vast library of derivatives with potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8][9]

This technical guide provides an in-depth exploration of the multifaceted biological activities of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical guide with detailed experimental protocols, mechanistic insights, and data presentation strategies. As a Senior Application Scientist, the aim is to bridge the gap between theoretical knowledge and practical application, providing the causal reasoning behind experimental choices to ensure robust and reproducible results.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, colon, lung, and central nervous system.[1] Their mechanisms of action are diverse, targeting key cellular processes essential for tumor growth and survival.[10]

Core Mechanisms of Anticancer Action

Novel quinoline compounds exert their cytotoxic and antiproliferative effects through several established mechanisms:

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division.[11] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[11] Certain quinoline derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Topoisomerase Inhibition: Topoisomerases are nuclear enzymes that resolve DNA topological problems during replication and transcription.[12] Quinoline derivatives, such as the camptothecin analogues, are well-known inhibitors of topoisomerase I and II, leading to DNA damage and cell death.[9][12]

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Novel quinoline derivatives have been designed to target specific kinases involved in cell proliferation, survival, and migration, such as Pim-1 and Src kinases.[11][13]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of novel quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table presents a selection of IC50 values for recently developed quinoline derivatives, illustrating their potent anticancer activity.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [7][10] |

| HCT-116 (Colon) | 5.34 | [7][10] | |

| MCF-7 (Breast) | 5.21 | [7][10] | |

| 2-oxoquinoline derivative (A7) | HeLa (Cervical) | 4.4 - 8.7 | [9] |

| 4-Amino-7-chloroquinoline | HeLa (Cervical) | 8.3 | [10] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 | |

| 3-quinoline derivative (11) | MCF-7 (Breast) | 29.8 | [3] |

| Tetrahydroquinolinylphosphine sulfide derivative (10f) | A549 (Lung) | 0.03 | [9] |

Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]

-

Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Controls:

-

Negative Control: Untreated cells (100% viability).[7]

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm the assay's responsiveness.

-

Blank Control: Media without cells to measure background absorbance.[7]

-

Solvent Control: Cells treated with the same concentration of the solvent used to dissolve the test compounds.[2]

-

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cancer cells treated with quinoline derivatives.

-

Step 1: Cell Treatment and Harvesting: Treat cells with the quinoline derivative at a desired concentration for a specific time. Harvest both adherent and floating cells.

-

Step 2: Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.

-

Step 3: Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Controls:

-

Untreated Control: To establish the normal cell cycle distribution.

-

Positive Control: A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) to validate the assay.

-

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Step 1: Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP. Prepare serial dilutions of the quinoline derivative.

-

Step 2: Polymerization Initiation: In a 96-well plate, add the tubulin solution and the test compound. Initiate polymerization by incubating the plate at 37°C.

-

Step 3: Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time using a plate reader.

-

Controls:

-

Negative Control: Tubulin with solvent only (to observe normal polymerization).

-

Positive Control (Inhibitor): A known tubulin polymerization inhibitor (e.g., colchicine).

-

Positive Control (Stabilizer): A known microtubule stabilizer (e.g., paclitaxel).

-

Mechanistic Insights: Signaling Pathways Targeted by Anticancer Quinoline Derivatives

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle progression.[6][14][15] Its overexpression is associated with several cancers.[6]

Caption: Pim-1 kinase signaling pathway and the inhibitory action of novel quinoline derivatives.

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and invasion.[13][16][17] Its aberrant activation is a hallmark of many cancers.

Caption: Experimental workflow for the agar well diffusion assay.

III. Antiviral Activity: Combating Viral Pathogens

Quinoline derivatives have also demonstrated significant potential as antiviral agents against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Enterovirus D68. [18][19][20]

Quantitative Analysis of Antiviral Activity

The antiviral potency is often expressed as the half-maximal effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.

| Quinoline Derivative | Virus | EC50 (µM) | Reference |

| Compound 2 | Dengue Virus 2 (DENV2) | 0.49 | [] |

| Compound 1 | Dengue Virus 2 (DENV2) | 3.03 | [] |

| Compound 1g | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | [19] |

| Compound 1ae | Influenza A Virus (IAV) | 1.87 | [19] |

| Compound 19 | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [20] |

| Compound 2 | Zika Virus (ZIKV) | 0.8 | [18] |

| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | [22] |

| Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | [22] |

| Compound 1 | Bovine Viral Diarrhea Virus (BVDV) | 0.3 | [18] |

Experimental Protocol for Antiviral Activity Assessment

This is a standard method for quantifying the infectivity of a virus and the efficacy of antiviral compounds.

-

Step 1: Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Step 2: Infection and Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the quinoline derivative.

-

Step 3: Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

-

Step 4: Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).

-

Step 5: Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed by the virus.

-

Step 6: Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Controls:

-

Virus Control: Cells infected with the virus in the absence of the compound.

-

Cell Control: Uninfected cells to ensure cell viability.

-

Positive Control: A known antiviral drug for the specific virus being tested.

-

IV. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, targeting key inflammatory pathways. [23][24][25]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators or the activity of key inflammatory enzymes, with results expressed as IC50 values.

| Quinoline Derivative | Target/Assay | IC50 (µM) | Reference |

| Celecoxib-quinoline hybrid (34, 35, 36) | COX-2 Inhibition | 0.1 - 0.11 | [23] |

| Carboxamide-based quinoline (37, 38) | COX-2 Inhibition | 1.21 and 1.14 | [23] |

| Quinoline derivative (f4) | NO production | 20.40 | [13] |

| IL-1β production | 18.98 | [13] | |

| TNF-α production | 23.48 | [13] | |

| PDE4B inhibition | 0.94 | [13] | |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable activity | [26] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable activity | [26] |

Experimental Protocol for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response that leads to the secretion of IL-1β. [4][11][27]

-

Step 1: Cell Priming (Signal 1): Prime macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Step 2: Compound Treatment: Treat the primed cells with the novel quinoline derivative for a defined period.

-

Step 3: Inflammasome Activation (Signal 2): Activate the NLRP3 inflammasome with a second stimulus, such as ATP or nigericin.

-

Step 4: Supernatant Collection: Collect the cell culture supernatant.

-

Step 5: IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

-

Controls:

Mechanistic Insights: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. [4][28]

Caption: The NLRP3 inflammasome activation pathway and its inhibition by novel quinoline derivatives.

V. Conclusion: The Future of Quinoline Derivatives in Drug Discovery

The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities, coupled with the potential for extensive chemical modification, ensure that quinoline derivatives will remain at the forefront of drug discovery research. This technical guide has provided a comprehensive overview of the key biological activities of these compounds, along with detailed, field-proven protocols for their evaluation. By understanding the underlying mechanisms of action and employing robust, self-validating experimental designs, researchers can effectively unlock the full therapeutic potential of this privileged chemical scaffold. The continued exploration of novel quinoline derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

A comprehensive guide for studying inflammasome activation and cell death. PMC. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. [Link]

-

PIM1 - Wikipedia. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

-

Alternative inflammasome activation enables IL-1β release from living cells. PMC. [Link]

-

Src Points the Way to Biomarkers and Chemotherapeutic Targets. PMC. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Medium. [Link]

-

FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. BenchSci. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

-

Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. PubMed. [Link]

-

The NLRP3 inflammasome dependent secretion of IL-1β and IL-18 in human... - ResearchGate. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]

-

MTT assay positive and negative control - Protocol Online. [Link]

-

Testing antimicrobial susceptibility. Labster. [Link]

-

Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

-

PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. JCI. [Link]

-

The Role of NLRP3 and IL-1β in the Pathogenesis of Inflammatory Bowel Disease. NIH. [Link]

-

A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Interleukin 1 beta - Wikipedia. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

-

PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. PMC. [Link]

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]

-

Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. [Link]

-

Inflammasome assays in vitro and in mouse models. PMC. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Inhibition of epithelial cell migration and Src/FAK signaling by SIRT3. PNAS. [Link]

-

Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. [Link]

-

NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs | Protocol Preview. [Link]

-

Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. PubMed Central. [Link]

-

Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]

-

The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. NIH. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

-

Positive controls for tests of antimicrobial activity. ResearchGate. [Link]

Sources

- 1. MTT Assay | AAT Bioquest [aatbio.com]

- 2. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. theory.labster.com [theory.labster.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. The role of Src family kinases in growth and migration of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 15. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Src Points the Way to Biomarkers and Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Role of NLRP3 and IL-1β in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Interleukin 1 beta - Wikipedia [en.wikipedia.org]

The Synthetic Chemist's Compass: A Technical Guide to 2-Chloro-3-ethyl-8-methylquinoline as a Versatile Intermediate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2][3] Within this privileged heterocyclic family, 2-Chloro-3-ethyl-8-methylquinoline emerges as a highly versatile and strategically important synthetic intermediate. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating ethyl group at the 3-position, and a methyl group on the benzenoid ring, offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and showcase the molecule's potential in constructing complex molecular architectures.

Introduction: The Strategic Value of this compound

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The chlorine atom at the 2-position of the quinoline ring is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] This reactivity is modulated by the electronic nature of the substituents on the quinoline core. The presence of an electron-donating ethyl group at the 3-position can influence the electron density of the heterocyclic ring, thereby affecting the rates and outcomes of these transformations. The 8-methyl group, while more electronically subtle in its effect on the 2-position, contributes to the overall lipophilicity and steric environment of the molecule, which can be crucial for biological activity and material properties.

This guide will first elucidate a robust synthetic pathway to this compound, drawing upon the well-established Vilsmeier-Haack reaction.[4] Subsequently, we will explore its reactivity in key synthetic transformations, providing detailed experimental protocols for nucleophilic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Synthesis of this compound